molecular formula C9H9BO4 B13912114 (4-Methoxy-1-benzofuran-2-yl)boronicacid

(4-Methoxy-1-benzofuran-2-yl)boronicacid

Cat. No.: B13912114
M. Wt: 191.98 g/mol
InChI Key: OHZPYOCPGZAEHB-UHFFFAOYSA-N
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Description

(4-Methoxy-1-benzofuran-2-yl)boronic acid is a boronic acid derivative that features a benzofuran ring substituted with a methoxy group at the 4-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-1-benzofuran-2-yl)boronic acid typically involves the borylation of a benzofuran precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzofuran with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of (4-Methoxy-1-benzofuran-2-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-1-benzofuran-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling with an aryl halide will yield a biaryl compound, while oxidation will yield a phenol derivative .

Mechanism of Action

The mechanism of action of (4-Methoxy-1-benzofuran-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond. This process is facilitated by the unique electronic properties of the benzofuran ring and the boronic acid group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxy-1-benzofuran-2-yl)boronic acid is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions in chemical reactions. This positional isomerism can lead to different biological activities and applications compared to its analogs .

Properties

Molecular Formula

C9H9BO4

Molecular Weight

191.98 g/mol

IUPAC Name

(4-methoxy-1-benzofuran-2-yl)boronic acid

InChI

InChI=1S/C9H9BO4/c1-13-7-3-2-4-8-6(7)5-9(14-8)10(11)12/h2-5,11-12H,1H3

InChI Key

OHZPYOCPGZAEHB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(O1)C=CC=C2OC)(O)O

Origin of Product

United States

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